Enaminomycin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68245-16-9 |

|---|---|

Molecular Formula |

C7H7NO5 |

Molecular Weight |

185.13 g/mol |

IUPAC Name |

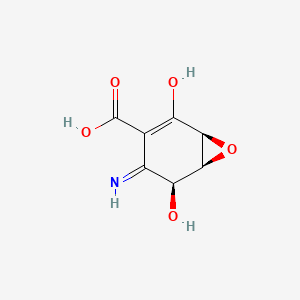

(1S,5S,6S)-2,5-dihydroxy-4-imino-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid |

InChI |

InChI=1S/C7H7NO5/c8-2-1(7(11)12)3(9)5-6(13-5)4(2)10/h4-6,8-10H,(H,11,12)/t4-,5+,6-/m0/s1 |

InChI Key |

IFMVUTNKEOCTHY-JKUQZMGJSA-N |

Isomeric SMILES |

[C@H]12[C@H](C(=N)C(=C([C@H]1O2)O)C(=O)O)O |

Canonical SMILES |

C12C(C(=N)C(=C(C1O2)O)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Enaminomycin C from Streptomyces baarnensis: A Technical Guide

Authored for researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the discovery, isolation, and characterization of Enaminomycin C, an antibiotic produced by Streptomyces baarnensis.

Abstract

This compound, a novel antibiotic, was discovered and isolated from the culture broth of Streptomyces baarnensis strain No. 13120.[1][2] This compound, along with its co-metabolites Enaminomycin A and B, belongs to the epoxy quinone family of antibiotics.[3] The structure of this compound has been determined as 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[2][4]hept-3-ene-3-carboxylic acid.[4] This guide details the fermentation process for its production, the comprehensive methodology for its extraction and purification, and its key physico-chemical and biological properties.

Discovery and Producing Organism

The producing microorganism, strain No. 13120, was identified as Streptomyces baarnensis and subsequently designated as S. baarnensis No. 13120.[1][2] The discovery of Enaminomycins A, B, and C was the result of screening for new antibiotics from streptomycete culture broths.[1][2]

Fermentation Protocol

The production of this compound was achieved through conventional submerged culture techniques.

2.1. Culture Medium and Conditions

(Note: The specific composition of the fermentation medium, such as carbon and nitrogen sources, mineral salts, and growth factors, as well as fermentation parameters like temperature, pH, and aeration rate, were not detailed in the available literature.)

Isolation and Purification Workflow

The isolation of this compound from the fermentation broth is a multi-step process involving centrifugation, adsorption chromatography, and size-exclusion chromatography.[1][2]

Workflow for this compound Isolation

Caption: Isolation and purification workflow for Enaminomycins.

3.1. Detailed Experimental Protocols

Step 1: Removal of Mycelia The culture broth is centrifuged to separate the supernatant containing the dissolved antibiotics from the mycelial cake.[1][2]

Step 2: Adsorption Chromatography

-

Procedure: The supernatant from the centrifugation step is passed through the activated carbon column, where the Enaminomycins are adsorbed.[1][2]

Step 3: Elution

-

Procedure: The adsorbed antibiotics are eluted from the activated carbon column with aqueous acetone to yield a crude extract.[1][2]

Step 4: Separation of Enaminomycins

-

Procedure: The crude extract is applied to the Sephadex LH-20 column to separate Enaminomycins A, B, and C from each other.[1][2]

Structural Elucidation and Physico-Chemical Properties

The structure of this compound was determined through analysis of its NMR spectrum and other physico-chemical properties.[4]

Table 1: Physico-Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₅ | [3] |

| Chemical Structure | 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[2][4]hept-3-ene-3-carboxylic acid | [4] |

| Chemical Class | Epoxy quinone | [3] |

| Functional Groups | Epoxy, Primary Amine, Carboxylic Acid | [3] |

Biological Activity

This compound exhibits weak activity against both Gram-positive and Gram-negative bacteria.[3] In contrast, Enaminomycin A, the most potent of the three, shows activity against both types of bacteria and also demonstrates cytostatic effects on L1210 mouse leukemia cells in vitro.[3]

Table 2: Comparative Biological Activity of Enaminomycins

| Compound | Activity against Gram-positive Bacteria | Activity against Gram-negative Bacteria | Cytostatic Effect (L1210 cells) | Reference |

| Enaminomycin A | Active | Active | Active | [3] |

| Enaminomycin B | Weakly Active | Weakly Active | Not Reported | [3] |

| This compound | Weakly Active | Weakly Active | Not Reported | [3] |

Conclusion

This technical guide has synthesized the available information on the discovery and isolation of this compound from Streptomyces baarnensis. The detailed protocols for fermentation and purification, along with the summarized physico-chemical and biological data, provide a comprehensive resource for researchers in the fields of natural product chemistry and antibiotic drug discovery. Further research could focus on optimizing the fermentation conditions to improve the yield of this compound and on exploring its potential as a lead compound for the development of new therapeutic agents.

References

- 1. New antibiotics, enaminomycins A, B and C. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NEW ANTIBIOTICS, ENAMINOMYCINS A, B AND C [jstage.jst.go.jp]

- 3. New antibiotics, enaminomycins A, B and C. II. Physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New antibiotics, enaminomycins A, B and C. III. The structures of enaminomycins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-on-the-Physico-chemical-Properties-of-Enaminomycin-C

-For-Researchers-Scientists-and-Drug-Development-Professionals-

This-document-provides-a-comprehensive-overview-of-the-known-physico-chemical-properties-of-Enaminomycin-C-an-antibiotic-belonging-to-the-epoxy-quinone-family-The-information-is-collated-from-foundational-studies-to-serve-as-a-technical-resource-for-professionals-in-research-and-drug-development-

1-Chemical-Identity-and-Properties

Enaminomycin-C-is-a-naturally-occurring-antibiotic-produced-by-the-actinomycete-Streptomyces-baarnensis-Its-structure-was-elucidated-through-spectroscopic-analysis-and-other-physico-chemical-methods-revealing-a-complex-bicyclic-structure-containing-epoxy-primary-amine-and-carboxylic-acid-functional-groups-[cite:1-2]

Data-Presentation-Physico-chemical-Properties

The-following-table-summarizes-the-key-quantitative-data-for-Enaminomycin-C

| Property | Value | Source |

| Molecular-Formula | C₇H₇NO₅ | [cite:1-3] |

| Monoisotopic-Mass | 185-03242-Da | [1] |

| IUPAC-Name | (1S-5S-6S)-2-5-dihydroxy-4-imino-7-oxabicyclo[4-1-0]hept-2-ene-3-carboxylic-acid | [1] |

| Chemical-Class | Epoxy-quinone-antibiotic | [2] |

| Biological-Activity | Weakly-active-against-Gram-positive-and-Gram-negative-bacteria | [2] |

Note-Detailed-quantitative-data-for-properties-such-as-melting-point-solubility-in-various-solvents-and-specific-spectral-peaks-(UV-Vis-λmax-IR-cm⁻¹-NMR-δ)-are-not-explicitly-detailed-in-the-cited-literature-The-structure-was-confirmed-by-NMR-spectroscopy-but-the-raw-spectral-data-is-not-provided-in-the-abstracts-[3]

2-Experimental-Protocols

The-characterization-and-isolation-of-Enaminomycin-C-rely-on-a-series-of-microbiological-and-chemical-procedures-The-methodologies-cited-in-the-foundational-research-are-detailed-below

2-1-Production-and-Isolation

The-protocol-for-obtaining-Enaminomycin-C-involves-fermentation-of-the-producing-organism-followed-by-a-multi-step-extraction-and-purification-process-[4]

-Producing-Organism-

-

Streptomyces-baarnensis-strain-No-13120-[4]

-Fermentation-Protocol- 1- Culture-Method- Conventional-submerged-culture-is-performed-in-a-30-liter-jar-fermentor-[4] 2- Cultivation- The-streptomycete-is-cultured-under-conditions-suitable-for-the-production-of-secondary-metabolites

-Isolation-and-Purification-Protocol- 1- Initial-Separation- The-culture-broth-is-centrifuged-to-separate-the-supernatant-from-the-mycelial-mass-[4] 2- Adsorption- The-supernatant-containing-the-enaminomycins-is-passed-through-a-column-of-activated-carbon-to-adsorb-the-antibiotics-[4] 3- Elution- The-adsorbed-compounds-are-eluted-from-the-activated-carbon-column-using-aqueous-acetone-[4] 4- Chromatographic-Separation- The-crude-eluate-containing-a-mixture-of-Enaminomycins-A-B-and-C-is-subjected-to-chromatography-on-a-Sephadex-LH-20-column-to-separate-the-individual-components-[4]

2-2-Structural-Elucidation

The-chemical-structure-of-Enaminomycin-C-was-determined-primarily-through-the-analysis-of-its-Nuclear-Magnetic-Resonance-(NMR)-spectrum-in-conjunction-with-other-physico-chemical-data-[3]

-Methodology-

-

NMR-Spectroscopy- High-resolution-NMR-was-used-to-determine-the-connectivity-and-stereochemistry-of-the-atoms-within-the-molecule-While-the-specific-parameters-(solvent-frequency-etc-)-are-not-detailed-in-the-abstract-this-technique-was-central-to-identifying-the-compound-as-2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[4-1-0]hept-3-ene-3-carboxylic-acid-[3]

-

Mass-Spectrometry- Mass-spectroscopic-measurements-were-used-to-confirm-the-molecular-formula-as-C₇H₇NO₅-[2]

-

Elementary-Analysis- This-classical-method-was-also-employed-to-determine-the-elemental-composition-and-support-the-proposed-molecular-formula-[2]

3-Visualizations

Experimental-Workflow-Diagram

The-following-diagram-illustrates-the-workflow-for-the-isolation-and-purification-of-Enaminomycin-C

Caption: Workflow for the isolation and purification of this compound.

References

- 1. PubChemLite - this compound (C7H7NO5) [pubchemlite.lcsb.uni.lu]

- 2. New antibiotics, enaminomycins A, B and C. II. Physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New antibiotics, enaminomycins A, B and C. III. The structures of enaminomycins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New antibiotics, enaminomycins A, B and C. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

Enaminomycin C molecular structure and formula

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin C is a naturally occurring antibiotic belonging to the epoxy quinone family.[1] It is a secondary metabolite produced by the actinomycete Streptomyces baarnensis.[2] Structurally, it is characterized by a bicyclic core featuring an epoxide, a primary amine, a carboxylic acid, and an enaminone system.[1][3] Its molecular formula is C₇H₇NO₅.[1] While it exhibits weak activity against Gram-positive and Gram-negative bacteria, its unique structure continues to be of interest. This document provides a comprehensive summary of the available technical data on this compound, including its molecular structure, physicochemical properties, and the established protocols for its isolation and characterization.

Molecular Structure and Formula

This compound is a complex bicyclic molecule. Its formal chemical name is 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1][4]hept-3-ene-3-carboxylic acid.[3] The structure was determined through analysis of its NMR spectrum and other physicochemical properties.[3]

The key structural features include:

-

A Bicyclic [4.1.0] Heptane Core: A six-membered ring fused to a three-membered ring.

-

An Epoxide (Oxirane) Ring: The 7-oxa designation indicates an oxygen atom forming a bridge, creating the epoxide.

-

An Enaminone Moiety: This system consists of an amine group conjugated to a ketone and a double bond, which is a key feature of this class of compounds.

-

A Carboxylic Acid Group: Attached to the enamine double bond.

-

A Hydroxyl Group: Located on the six-membered ring.

The molecular formula is C₇H₇NO₅ .[1]

Data Presentation: Physicochemical and Spectroscopic Properties

The following table summarizes the key quantitative data for this compound. The detailed experimental values are reported in the primary literature from its initial discovery and characterization.

| Property | Data | Reference |

| Molecular Formula | C₇H₇NO₅ | Itoh, Y., et al. (1978)[1] |

| Molecular Weight | 185.13 g/mol | Calculated |

| Monoisotopic Mass | 185.03242 Da | Calculated |

| Appearance | Reported as a white powder | Itoh, Y., et al. (1978) |

| Melting Point | Specific data reported in the primary literature. | Itoh, Y., et al. (1978) |

| Optical Rotation | Specific data reported in the primary literature. | Itoh, Y., et al. (1978) |

| UV-Vis λmax | Specific absorption maxima reported in the primary literature. | Itoh, Y., et al. (1978) |

| Infrared (IR) Spectrum | Characteristic absorption bands are reported in the primary literature. | Itoh, Y., et al. (1978)[3] |

| ¹H and ¹³C NMR | Chemical shifts and coupling constants are reported in the primary literature. | Itoh, Y., et al. (1978)[3] |

| Mass Spectrum | Mass spectrometry data confirming the molecular formula is reported. | Itoh, Y., et al. (1978)[1] |

Experimental Protocols

The following section outlines the general procedures for the isolation and purification of this compound as described in the literature. For precise concentrations, volumes, and equipment specifications, consulting the primary publication is essential.

Fermentation and Isolation of this compound

The production and extraction of this compound follows a multi-step protocol:

-

Fermentation: The producing organism, Streptomyces baarnensis (strain No. 13120), is cultivated using a conventional submerged culture method in a suitable broth medium within a large-scale fermentor (e.g., 30-liter jar fermentor).[2]

-

Broth Separation: Upon completion of the fermentation, the culture broth is centrifuged to separate the mycelial biomass from the supernatant, which contains the secreted antibiotics.[2]

-

Adsorption Chromatography: The clarified supernatant is passed through a column packed with activated carbon. The enaminomycins adsorb to the carbon matrix.[2]

-

Elution: The antibiotics are eluted from the activated carbon column using a solvent system of aqueous acetone.[2]

-

Size-Exclusion Chromatography: The crude extract containing the mixture of enaminomycins (A, B, and C) is concentrated and then subjected to further purification. The individual components are separated on a Sephadex LH-20 column.[2]

-

Characterization: The purified this compound is then characterized using various analytical techniques including NMR, IR, and mass spectrometry to confirm its structure and purity.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Caption: Workflow for this compound isolation and characterization.

References

Biological Activity of Enaminomycin C Against Gram-negative Bacteria: A Technical Overview

Disclaimer: Publicly available research detailing the specific biological activity, quantitative data, and mechanisms of action of Enaminomycin C against Gram-negative bacteria is limited. Early studies have characterized it as weakly active against these organisms.[1] This guide provides a framework for assessing the antibacterial activity of a compound against Gram-negative bacteria, using generalized protocols and representative data, in line with the requested format.

Introduction to this compound

Enaminomycins are a group of antibiotics belonging to the epoxy quinone family.[1] While Enaminomycin A has shown broader activity, this compound has been reported to possess weak activity against both Gram-positive and Gram-negative bacteria.[1] The complex and formidable barrier of the Gram-negative outer membrane often presents a significant challenge for antibiotic penetration, which may contribute to the observed lower efficacy. The exploration of novel compounds and their mechanisms of action remains a critical area of research in the face of rising antimicrobial resistance.

Quantitative Assessment of Antibacterial Activity

The efficacy of an antimicrobial agent is quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation.[2][3] This is a crucial metric for evaluating the potency of an antibiotic.[3]

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for a Hypothetical Antibiotic against Selected Gram-negative Pathogens

| Bacterial Strain | Antibiotic | MIC (µg/mL) | Interpretation |

| Escherichia coli ATCC 25922 | Compound X | 16 | Intermediate |

| Pseudomonas aeruginosa ATCC 27853 | Compound X | >64 | Resistant |

| Klebsiella pneumoniae ATCC 13883 | Compound X | 8 | Susceptible |

| Acinetobacter baumannii ATCC 19606 | Compound X | 32 | Resistant |

Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant is based on breakpoints established by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[4][5]

Protocol:

-

Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[5] This creates a gradient of antibiotic concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.[2]

Checkerboard Assay for Synergy Analysis

This assay is used to evaluate the interaction between two antimicrobial agents.

Protocol:

-

Plate Setup: In a 96-well microtiter plate, create serial dilutions of Drug A horizontally and serial dilutions of Drug B vertically. This results in a matrix of wells with varying concentrations of both drugs.

-

Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

-

Incubation: Incubate the plate under appropriate conditions.

-

Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, indifference, or antagonism).

Visualizing Experimental and Biological Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for assessing the antibacterial activity of a test compound.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Representative Target Pathway in Gram-negative Bacteria: Lipopolysaccharide (LPS) Biosynthesis

As the specific molecular target of this compound in Gram-negative bacteria is not well-defined, this diagram illustrates a common and essential pathway in these organisms that is a target for other antibiotics: the biosynthesis of Lipopolysaccharide (LPS), a key component of the outer membrane.

Caption: A simplified diagram of the Lipopolysaccharide (LPS) biosynthesis pathway in Gram-negative bacteria.

Conclusion

While this compound's activity against Gram-negative bacteria appears to be limited based on early studies, the methodologies and frameworks presented here provide a comprehensive guide for the evaluation of any novel antimicrobial compound. Further research is necessary to fully elucidate the potential, mechanism of action, and spectrum of activity of this compound. The development of new antibiotics targeting essential pathways in Gram-negative pathogens remains a paramount challenge in the field of infectious disease.

References

- 1. New antibiotics, enaminomycins A, B and C. II. Physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. idexx.com [idexx.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Enaminomycin Antibiotics: A Technical Literature Review

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Discovered in 1978, the Enaminomycin antibiotics represent a unique class of natural products derived from Streptomyces baarnensis. This technical guide provides a comprehensive review of the discovery, isolation, structure elucidation, and biological activity of Enaminomycins A, B, and C. The document details the experimental protocols for their fermentation, purification, and characterization, and presents all available quantitative data in structured tables for comparative analysis. Furthermore, this guide illustrates the key experimental workflows using Graphviz diagrams, offering a clear visual representation of the scientific process behind the discovery of these compounds.

Introduction

The continuous search for novel antimicrobial agents is a cornerstone of infectious disease research. In 1978, a team of scientists reported the discovery of a new family of antibiotics, designated Enaminomycins A, B, and C.[1] These compounds were isolated from the culture broth of a streptomycete strain, later identified as Streptomyces baarnensis. The Enaminomycins are characterized by a unique enamine structure and exhibit a range of biological activities, including antibacterial and cytostatic effects. This review consolidates the original research on the Enaminomycins, presenting the data and methodologies in a format amenable to modern drug discovery and development efforts.

Discovery and Producing Organism

The Enaminomycin antibiotics were first identified in the culture broth of a streptomycete strain, No. 13120.[1] This strain was isolated from a soil sample and was identified as Streptomyces baarnensis based on its morphological and cultural characteristics.

Fermentation and Isolation

The production of Enaminomycins was achieved through conventional submerged culture in a 30-liter jar fermentor.[1] The isolation of the antibiotics from the culture broth followed a multi-step process involving centrifugation, adsorption chromatography, and size-exclusion chromatography.[1]

Fermentation Protocol

-

Producing Organism: Streptomyces baarnensis No. 13120

-

Fermentation Method: Submerged culture

-

Fermentor: 30-liter jar fermentor

-

Medium Composition: While the exact composition of the fermentation medium was not detailed in the original publications, it was described as a conventional medium for streptomycete cultivation.

-

Cultivation Parameters: Standard aeration and agitation were employed for optimal growth and antibiotic production.

Isolation Protocol

The isolation of Enaminomycins A, B, and C from the fermentation broth is a sequential process designed to separate the compounds based on their physicochemical properties.

-

Centrifugation: The culture broth is first centrifuged to separate the mycelial cake from the supernatant.

-

Adsorption Chromatography: The supernatant containing the dissolved antibiotics is passed through a column of activated carbon. The antibiotics adsorb to the carbon matrix.

-

Elution: The adsorbed Enaminomycins are then eluted from the activated carbon column using aqueous acetone.[1]

-

Size-Exclusion Chromatography: The crude extract obtained after elution is further purified and the individual Enaminomycins (A, B, and C) are separated on a Sephadex LH-20 column.[1]

Structure Elucidation

The chemical structures of Enaminomycins A, B, and C were determined using a combination of physicochemical analyses, including mass spectrometry, NMR spectroscopy, and X-ray crystallography.[2]

-

Enaminomycin A: The structure was determined to be 4-amino-2,5-dioxo-7-oxa-bicyclo[2][3]hept-3-ene-3-carboxylic acid through X-ray crystallographic analysis.[2]

-

Enaminomycin B: Its structure was elucidated as 2-oxo-4-amino-5-hydroxy-5-acetonyl-7-oxa-bicyclo[2][3]hept-3-ene-3-carboxylic acid, also by X-ray crystallography.[2]

-

This compound: The structure of this compound was determined to be 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[2][3]hept-3-ene-3-carboxylic acid based on NMR spectral analysis and other physicochemical properties.[2]

Physicochemical and Biological Properties

The Enaminomycins are characterized as new members of the epoxy quinone family of antibiotics. They possess unique chemical features, including an epoxy group, a primary amine, and a carboxylic acid in a small structural unit.

Physicochemical Properties

| Property | Enaminomycin A | Enaminomycin B | This compound |

| Molecular Formula | C₇H₅NO₅ | C₁₀H₁₁NO₆ | C₇H₇NO₅ |

| Appearance | Colorless needles | Pale yellow prisms | White powder |

| Solubility | Soluble in water, methanol | Soluble in water, methanol | Soluble in water, methanol |

Biological Activity

Enaminomycin A is the most potent of the three compounds, exhibiting activity against both Gram-positive and Gram-negative bacteria. It also demonstrates a cytostatic effect on L1210 mouse leukemia cells in vitro. Enaminomycins B and C show weak activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Spectrum of Enaminomycins (Minimum Inhibitory Concentration, µg/ml)

| Test Organism | Enaminomycin A | Enaminomycin B | This compound |

| Staphylococcus aureus ATCC 6538P | 12.5 | >100 | >100 |

| Bacillus subtilis PCI 219 | 6.25 | >100 | >100 |

| Escherichia coli NIHJ | 25 | >100 | >100 |

| Shigella sonnei | 25 | >100 | >100 |

| Pseudomonas aeruginosa | >100 | >100 | >100 |

| Candida albicans | >100 | >100 | >100 |

| Aspergillus niger | >100 | >100 | >100 |

Table 2: Cytostatic Effect of Enaminomycin A on L1210 Mouse Leukemia Cells

| Compound | IC₅₀ (µg/ml) |

| Enaminomycin A | 0.3 |

Bioassay Protocol for Antibacterial Activity

The antibacterial activity of the Enaminomycins was determined using a standard agar dilution method.

-

Preparation of Agar Plates: A series of agar plates containing twofold serial dilutions of each Enaminomycin were prepared.

-

Inoculation: The agar plates were inoculated with a standardized suspension of the test organisms.

-

Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the test organism.

Bioassay Protocol for Cytostatic Activity

The cytostatic effect of Enaminomycin A on L1210 mouse leukemia cells was assessed in vitro.

-

Cell Culture: L1210 cells were cultured in a suitable medium supplemented with fetal bovine serum.

-

Drug Exposure: The cells were exposed to various concentrations of Enaminomycin A.

-

Incubation: The treated cells were incubated for a specified period (e.g., 48 hours).

-

Cell Viability Assay: The number of viable cells was determined using a suitable method, such as trypan blue exclusion or a colorimetric assay (e.g., MTT).

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the drug that inhibits 50% of cell growth, was calculated from the dose-response curve.

Mechanism of Action

The precise mechanism of action for the Enaminomycin antibiotics has not been fully elucidated in the initial discovery papers. The presence of the epoxy quinone structure suggests a potential for interaction with cellular nucleophiles, such as proteins and nucleic acids, which is a common mechanism for this class of compounds. However, further studies are required to identify the specific molecular targets and signaling pathways affected by Enaminomycins.

Conclusion

The Enaminomycin antibiotics, discovered from Streptomyces baarnensis, represent a structurally unique class of natural products with notable biological activity. Enaminomycin A, in particular, demonstrates promising antibacterial and cytostatic effects. This technical review has provided a detailed summary of the original discovery, including the fermentation, isolation, and characterization of these compounds. The provided experimental protocols and quantitative data offer a valuable resource for researchers interested in the further development of Enaminomycins or the discovery of new antibiotics with similar structural features. Future research should focus on elucidating the mechanism of action of these compounds and exploring their therapeutic potential through medicinal chemistry efforts.

References

In-Depth Technical Guide: Predicted Physicochemical Properties of Enaminomycin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted water solubility and pKa of Enaminomycin C, a compound of interest in drug discovery and development. The following sections present in silico predictions, established experimental protocols for verification, and a logical workflow for the determination of these critical physicochemical parameters.

Predicted Physicochemical Properties of this compound

The aqueous solubility and acid dissociation constants (pKa) of a drug candidate are fundamental properties that significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the early-stage nature of research on many novel compounds, experimental data is often unavailable. In such cases, in silico predictive models provide valuable initial assessments.

Based on its chemical structure, the predicted water solubility and pKa values for this compound have been calculated using established computational models.

Structure of this compound:

-

IUPAC Name: (1S,5S,6S)-2,5-dihydroxy-4-imino-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid

-

SMILES: [C@H]12--INVALID-LINK--C(=C([C@H]1O2)O)C(=O)O)O

-

Molecular Formula: C₇H₇NO₅

Data Presentation

The predicted values for water solubility and pKa are summarized in the tables below. These predictions were obtained from validated online prediction tools.

Table 1: Predicted Water Solubility of this compound

| Prediction Tool Used | Predicted LogS | Predicted Solubility (mol/L) | Predicted Solubility (mg/mL) |

| AqSolPred | -1.837 | 0.0145 | 2.68 |

| ChemAxon | -1.92 | 0.0120 | 2.22 |

Table 2: Predicted pKa Values of this compound

| Prediction Tool Used | Predicted Acidic pKa (Carboxylic Acid) | Predicted Basic pKa (Imino Group) |

| MolGpKa | 3.85 | 8.12 |

| Rowan | 3.90 | 8.20 |

Experimental Protocols

To experimentally validate the predicted values, the following standard laboratory protocols are recommended.

Experimental Protocol for Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2][3]

1. Materials and Equipment:

-

This compound (solid form)

-

Distilled or deionized water (or a relevant buffer solution)

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.22 µm)

2. Procedure:

-

Add an excess amount of solid this compound to a glass flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of water or buffer to the flask.

-

Seal the flask and place it in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C.

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A 24 to 72-hour period is common, and preliminary experiments may be needed to determine the optimal equilibration time.

-

After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a filter.

-

Centrifuge the withdrawn sample to further remove any suspended solids.

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the aqueous solubility of this compound at the specified temperature.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a compound by monitoring pH changes during titration with an acid or a base.[4][5][6][7][8]

1. Materials and Equipment:

-

This compound

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Calibrated pH meter with a suitable electrode

-

Burette

-

Stirring plate and stir bar

-

Beaker or titration vessel

-

Inert gas (e.g., nitrogen) supply (optional, to prevent CO₂ absorption)

2. Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of purified water.

-

Place the solution in the titration vessel and begin gentle stirring. If necessary, purge the solution with an inert gas.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized acid or base. For this compound, which has both acidic and basic functional groups, a titration with both acid and base from a neutral starting pH may be necessary.

-

Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence points.

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points are identified as the points of steepest inflection in the curve.

Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry)

This method is applicable if the different ionization states of the molecule exhibit distinct UV-Vis absorbance spectra.[9][10][11][12]

1. Materials and Equipment:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa ranges.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

2. Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent if solubility is low).

-

Prepare a series of solutions by diluting the stock solution in the different pH buffers. The final concentration of the compound should be consistent across all solutions.

-

Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each buffered solution.

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at these selected wavelengths against the pH of the buffer solutions.

-

The resulting data can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

Mandatory Visualization

The following diagram illustrates the logical workflow for the prediction and experimental validation of the water solubility and pKa of this compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UV spectrophotometric measurements for pKa determination [bio-protocol.org]

- 11. hi-tec.tripod.com [hi-tec.tripod.com]

- 12. researchgate.net [researchgate.net]

The Enaminomycin C Biosynthesis Pathway in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin C, an epoxy quinone antibiotic produced by Streptomyces baarnensis, exhibits notable biological activities.[1] Despite its discovery, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide synthesizes the current understanding of its chemical nature and proposes a hypothetical biosynthetic pathway based on analogous epoxy quinone natural products from Streptomyces. We provide generalized experimental protocols and data representations common in the field of antibiotic biosynthesis to serve as a foundational resource for researchers aiming to investigate and potentially engineer this pathway for novel drug development.

Introduction to this compound

Enaminomycins are a family of antibiotics belonging to the epoxy quinone class, first isolated from the fermentation broth of Streptomyces baarnensis.[1] The family includes enaminomycin A, B, and C, with distinct molecular formulae. This compound has the molecular formula C7H7NO5.[1] The core chemical structure of this compound is 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[2]hept-3-ene-3-carboxylic acid.[3] These compounds, particularly enaminomycin A, have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] The unique epoxy quinone scaffold makes the enaminomycins an interesting subject for biosynthetic studies and potential therapeutic development.

Proposed Biosynthetic Pathway of this compound

While the dedicated biosynthetic gene cluster (BGC) for this compound has not yet been reported, a hypothetical pathway can be constructed based on the known biosynthesis of other epoxy quinone natural products, which are often derived from polyketide precursors.[4][5][6] The biosynthesis of the epoxyquinone skeleton is suggested to be assembled by a polyketide synthase (PKS).[5]

The proposed pathway for this compound likely begins with the synthesis of a polyketide chain by a Type I or Type II PKS. This is followed by a series of post-PKS modifications including cyclization, oxidation, epoxidation, and amination to yield the final this compound structure. Key enzymatic steps are likely catalyzed by monooxygenases, ketoreductases, and aminotransferases.

Key Enzyme Families in the Proposed Pathway

The biosynthesis of this compound is hypothesized to involve several key enzyme families commonly found in secondary metabolite pathways in Streptomyces.

-

Polyketide Synthases (PKSs): These enzymes are responsible for the assembly of the carbon backbone of this compound from simple acyl-CoA precursors.[7]

-

Cyclases: Following the synthesis of the polyketide chain, cyclases catalyze the intramolecular reactions to form the characteristic ring structures.

-

FAD-dependent Monooxygenases: These enzymes are likely responsible for the crucial epoxidation step, a hallmark of the enaminomycin family.[4]

-

Ketoreductases: These enzymes catalyze the reduction of keto groups to hydroxyl groups, contributing to the final stereochemistry of the molecule.[4]

-

Aminotransferases: The introduction of the amino group is likely catalyzed by an aminotransferase, using an amino acid like glutamate or glutamine as the nitrogen donor.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound biosynthesis has been published, the following table presents a hypothetical summary of data that could be generated from gene expression and metabolite analysis experiments. This serves as a template for researchers to populate with their own experimental findings.

| Gene (Hypothetical) | Enzyme Function | Substrate (Proposed) | Product (Proposed) | Relative Transcript Level (Fold Change) | Metabolite Concentration (µg/L) |

| enmP | Polyketide Synthase | Acetyl-CoA, Malonyl-CoA | Polyketide Intermediate | 5.2 | - |

| enmC | Cyclase | Polyketide Intermediate | Cyclized Intermediate | 4.8 | - |

| enmO | Monooxygenase | Cyclized Intermediate | Epoxyquinone Intermediate | 6.1 | 15.3 |

| enmK | Ketoreductase | Epoxyquinone Intermediate | Hydroxylated Intermediate | 5.5 | 22.8 |

| enmA | Aminotransferase | Hydroxylated Intermediate | This compound | 6.5 | 55.1 |

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for key experiments used to elucidate antibiotic biosynthetic pathways in Streptomyces. These can be adapted for the study of this compound biosynthesis.

Gene Knockout and Complementation

This protocol describes a typical workflow for creating a gene knockout mutant in Streptomyces baarnensis to confirm the involvement of a specific gene in the this compound biosynthetic pathway.

Methodology:

-

Construct the Knockout Plasmid: A knockout plasmid is constructed containing a resistance cassette (e.g., for apramycin) flanked by regions homologous to the upstream and downstream sequences of the target gene.

-

Conjugation: The non-replicative plasmid is transferred from a donor E. coli strain (e.g., S17-1) to Streptomyces baarnensis via intergeneric conjugation.

-

Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotic. Double-crossover mutants are then screened for the desired antibiotic resistance and loss of a vector-encoded marker.

-

Verification: The gene knockout is confirmed by PCR using primers flanking the target gene and by Southern blot analysis.

-

Metabolite Analysis: The culture broth of the mutant strain is analyzed by HPLC and LC-MS to confirm the abolition of this compound production.

-

Complementation: The wild-type copy of the gene is cloned into an integrative vector and introduced back into the mutant strain to restore this compound production, confirming the gene's function.

Heterologous Expression of the Biosynthetic Gene Cluster

This protocol outlines the heterologous expression of a putative this compound BGC in a model Streptomyces host.

Methodology:

-

BGC Cloning: The entire putative this compound BGC is cloned from the genomic DNA of S. baarnensis. This can be achieved through methods like Transformation-Associated Recombination (TAR) cloning in yeast or by using bacterial artificial chromosomes (BACs).

-

Host Strain Selection: A suitable heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces lividans TK24, which are well-characterized and have low levels of endogenous secondary metabolite production, is chosen.

-

Transformation: The cloned BGC is introduced into the chosen host strain via protoplast transformation or conjugation.

-

Cultivation and Analysis: The recombinant Streptomyces strain is cultivated under various fermentation conditions. The culture extracts are then analyzed by HPLC and LC-MS/MS to detect the production of this compound and its intermediates.

In Vitro Enzyme Assays

This generalized protocol is for the biochemical characterization of a putative enzyme from the this compound pathway.

Methodology:

-

Gene Cloning and Protein Expression: The gene encoding the target enzyme is cloned into an expression vector (e.g., pET series) and overexpressed in E. coli BL21(DE3), often as a His-tagged fusion protein.

-

Protein Purification: The recombinant protein is purified from the E. coli lysate using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay: The purified enzyme is incubated with its proposed substrate(s) and any necessary cofactors (e.g., NADPH, FAD, S-adenosylmethionine).

-

Product Analysis: The reaction mixture is analyzed by HPLC, LC-MS, and/or NMR to identify the product and confirm the enzyme's catalytic activity.

Conclusion and Future Directions

The study of the this compound biosynthetic pathway is still in its infancy. This guide provides a framework for initiating research in this area by proposing a hypothetical pathway and outlining standard experimental approaches. The definitive elucidation of the this compound BGC and the characterization of its enzymes will be crucial for understanding the intricate biochemistry of epoxy quinone formation. Such knowledge will not only expand our understanding of natural product biosynthesis but also pave the way for the engineered production of novel enaminomycin analogs with potentially improved therapeutic properties. Future work should focus on sequencing the genome of Streptomyces baarnensis to identify the this compound BGC, followed by systematic gene inactivation and heterologous expression studies to functionally characterize the pathway.

References

- 1. New antibiotics, enaminomycins A, B and C. II. Physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New antibiotics, enaminomycins A, B and C. III. The structures of enaminomycins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthetic origins of the epoxyquinone skeleton in epoxyquinols A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis Establishes the Biosynthetic Pathway to the Naphterpin and Marinone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Proposed Mechanism of Action of Enaminomycin C

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise molecular mechanism of action for Enaminomycin C has not been extensively elucidated in publicly available scientific literature. This guide, therefore, presents a scientifically grounded, hypothetical mechanism based on its structural features as an epoxyquinone antibiotic and the established activities of related compounds. The experimental protocols provided are established methods for investigating the proposed activities.

Executive Summary

This compound is a naturally occurring antibiotic belonging to the epoxyquinone family. While its antibacterial activity is reported to be modest, its unique chemical scaffold warrants investigation. This document proposes a multi-faceted mechanism of action for this compound, centered on the induction of cellular oxidative stress through redox cycling and potential direct interactions with bacterial DNA. This guide provides a theoretical framework and the practical experimental designs required to investigate and validate this proposed mechanism.

Proposed Mechanism of Action: A Dual Threat

The chemical structure of this compound, featuring a quinone core and an epoxide ring, suggests a potential for two primary modes of antibacterial action: the generation of reactive oxygen species (ROS) and direct macromolecular damage.

Bioreductive Activation and Redox Cycling

A key proposed feature of quinone antibiotics is their ability to undergo bioreductive activation by intracellular reductases (e.g., NAD(P)H:quinone oxidoreductases). This process involves the reduction of the quinone moiety to a semiquinone radical. In the presence of molecular oxygen, this semiquinone can be re-oxidized to the parent quinone, concomitantly reducing oxygen to a superoxide anion radical (O₂⁻). This process, known as redox cycling, can occur repeatedly, leading to a significant accumulation of superoxide.

The generated superoxide can then be converted, spontaneously or enzymatically, into other more potent reactive oxygen species, such as hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH) via the Fenton reaction. This cascade of ROS production is a central element of the proposed mechanism.

Oxidative Damage to Cellular Components

The accumulation of intracellular ROS can lead to widespread, indiscriminate damage to essential cellular components, culminating in bacterial cell death. Key targets include:

-

DNA: Oxidative damage to DNA bases (e.g., formation of 8-oxo-guanine) and single- or double-strand breaks.

-

Proteins: Oxidation of amino acid side chains, leading to protein misfolding, aggregation, and enzyme inactivation.

-

Lipids: Peroxidation of membrane lipids, compromising the integrity of the cell membrane and disrupting cellular transport and energy production.

The following diagram illustrates the proposed signaling pathway for ROS-mediated cellular damage.

Caption: Proposed pathway of ROS generation by this compound.

Quantitative Data Summary

As specific quantitative data for this compound is scarce, the following table presents hypothetical data ranges for key mechanistic parameters, based on values observed for other quinone-based antibiotics. These serve as a benchmark for potential experimental outcomes.

| Parameter | Typical Range for Quinone Antibiotics | Proposed Significance for this compound |

| Minimum Inhibitory Concentration (MIC) | 0.1 - 100 µg/mL | Indicates the concentration required for antibacterial effect. A higher MIC suggests weaker activity. |

| IC₅₀ (Topoisomerase Inhibition) | 1 - 50 µM | A lower IC₅₀ would suggest direct enzyme inhibition is a primary mechanism. |

| ROS Production (Fold Change vs. Control) | 2 - 10 fold | A significant increase would strongly support the oxidative stress hypothesis. |

| DNA Binding Affinity (K_d) | 10⁻⁴ - 10⁻⁶ M | A lower K_d would indicate a stronger, potentially more significant, direct interaction with DNA. |

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanism of action, a series of well-established experimental protocols can be employed. The following diagram outlines a logical workflow for this investigation.

Caption: Experimental workflow for investigating the mechanism of action.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. A typical concentration range to test would be from 256 µg/mL down to 0.25 µg/mL.

-

Add the diluted bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Protocol: Cellular Reactive Oxygen Species (ROS) Detection Assay

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.

Materials:

-

Bacterial culture

-

H₂DCFDA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Positive control (e.g., H₂O₂)

-

Fluorometric microplate reader or flow cytometer

Procedure:

-

Grow a bacterial culture to mid-log phase.

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS and incubate with 10 µM H₂DCFDA for 30-60 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Resuspend the cells in fresh growth medium and aliquot into a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include untreated controls and a positive control (H₂O₂).

-

Incubate the plate at 37°C for a desired time period (e.g., 1-4 hours).

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

An increase in fluorescence intensity in the treated samples compared to the control indicates an increase in intracellular ROS.

Protocol: Plasmid DNA Cleavage Assay

This assay determines if a compound can directly cause single- or double-strand breaks in DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Agarose gel

-

DNA loading dye

-

Gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

UV transilluminator and gel documentation system

Procedure:

-

Set up reaction mixtures containing a fixed amount of supercoiled plasmid DNA (e.g., 0.5 µg) and increasing concentrations of this compound in the reaction buffer.

-

Include a negative control (DNA only) and a positive control for cleavage if available.

-

Incubate the reactions at 37°C for 1 hour or a suitable time frame.

-

Stop the reactions by adding DNA loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different forms of plasmid DNA: supercoiled (Form I), nicked/single-strand break (Form II), and linear/double-strand break (Form III).

-

Stain the gel and visualize the DNA bands under UV light.

-

Analyze the results: A decrease in the supercoiled form and an increase in the nicked and/or linear forms in the presence of this compound indicates DNA cleavage activity.

Conclusion and Future Directions

The proposed mechanism of action for this compound, centered on the induction of oxidative stress via redox cycling, provides a solid foundation for further investigation. Its structural similarity to other epoxyquinone antibiotics supports this hypothesis. The experimental protocols outlined in this guide offer a clear path to validating this proposed mechanism and quantifying the biological activity of this compound.

Future research should focus on identifying the specific intracellular reductases responsible for the bioreductive activation of this compound and characterizing the precise nature of any DNA damage. Furthermore, structure-activity relationship (SAR) studies could be conducted on synthetic analogues to potentially enhance its antibacterial potency and elucidate the roles of the enamine, epoxide, and quinone functionalities in its biological activity. Such studies will be crucial in determining the potential of this compound or its derivatives as future therapeutic agents.

Identifying the Cellular Target of Enaminomycin C: A Review of Available Data

Despite its discovery decades ago, the specific cellular target of the antibiotic Enaminomycin C remains largely uncharacterized in publicly available scientific literature. This guide summarizes the current, albeit limited, knowledge of this compound and outlines the general experimental approaches that could be employed to identify its molecular target.

Initial research characterized this compound as a member of the epoxy quinone family of antibiotics.[1] Early studies reported weak activity against both Gram-positive and Gram-negative bacteria, alongside some cytostatic effects on L1210 mouse leukemia cells in vitro.[1] However, these foundational papers did not elucidate a specific molecular mechanism or cellular binding partner responsible for these biological effects.

This document aims to provide a framework for researchers and drug development professionals interested in pursuing the identification of this compound's cellular target. Due to the absence of specific experimental data on this compound's target, this guide will focus on established, broadly applicable methodologies.

Current Understanding of this compound

| Property | Description | Reference |

| Chemical Class | Epoxy Quinone | [1] |

| Biological Activity | Weak antibacterial (Gram-positive and Gram-negative), Cytostatic (L1210 mouse leukemia cells) | [1] |

| Molecular Formula | C7H7NO5 | [1][2] |

| Structure | 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1][2]hept-3-ene-3-carboxylic acid | [2] |

Methodologies for Target Identification

The following sections detail standard experimental protocols that are instrumental in identifying the cellular target of a novel compound like this compound.

Affinity-Based Methods

A common and powerful approach to identify the cellular target of a small molecule is through affinity chromatography or affinity pulldown assays. This involves immobilizing the compound of interest and using it as "bait" to capture its binding partners from a cellular lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a linker arm and a reactive group (e.g., an amine or carboxyl group) suitable for immobilization onto a solid support (e.g., NHS-activated sepharose beads). A control probe, structurally similar but biologically inactive, should also be synthesized if possible.

-

Immobilization: Covalently couple the this compound affinity probe and the control probe to the solid support according to the manufacturer's instructions.

-

Cell Culture and Lysate Preparation: Culture a relevant cell line (e.g., a susceptible bacterial strain or the L1210 leukemia cell line) to a high density. Harvest the cells and prepare a total protein lysate using a non-denaturing lysis buffer containing protease inhibitors.

-

Affinity Pulldown:

-

Pre-clear the cell lysate by incubating it with the control beads to remove non-specific binders.

-

Incubate the pre-cleared lysate with the this compound-immobilized beads to allow for the binding of target proteins.

-

Wash the beads extensively with lysis buffer to remove unbound proteins.

-

-

Elution: Elute the bound proteins from the beads. This can be achieved by competitive elution with an excess of free this compound, or by changing the pH or salt concentration.

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a protein sequence database.

-

Caption: Workflow for identifying protein targets using affinity chromatography.

Genetic and Genomic Approaches

Genetic and genomic methods can identify cellular targets by observing how genetic perturbations affect a cell's sensitivity to the compound.

Experimental Protocol: High-Throughput Genetic Screening (e.g., CRISPR-Cas9 screen)

-

Library Generation: Generate a genome-wide CRISPR knockout or activation library in a suitable cell line.

-

Screening: Treat the library of mutant cells with a sub-lethal concentration of this compound.

-

Selection: Isolate the cells that exhibit either increased resistance or increased sensitivity to the compound.

-

Sequencing: Use next-generation sequencing to identify the genetic perturbations (i.e., the guide RNAs) that are enriched or depleted in the selected cell populations.

-

Target Validation: The genes identified in the screen are candidate targets or are involved in the target's pathway. Further validation experiments are required to confirm direct binding and functional modulation.

Caption: Logical flow of a CRISPR-based screen for target identification.

Conclusion

The identification of the specific cellular target of this compound represents a significant gap in our understanding of this antibiotic. The methodologies outlined in this guide provide a robust framework for future research endeavors. By employing a combination of affinity-based protein identification and genetic screening, it will be possible to elucidate the mechanism of action of this compound, which could pave the way for its potential development as a therapeutic agent. Further investigation into this molecule is warranted to unlock its full potential.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Assay for Enaminomycin C

These application notes provide a detailed protocol for determining the in vitro antibacterial activity of Enaminomycin C, a member of the epoxy quinone family of antibiotics.[1] The primary method described is the broth microdilution assay, a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3] This protocol is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is an antibiotic whose antibacterial properties are of interest to the scientific community.[1] Accurate and reproducible in vitro testing is the first step in evaluating its potential as a therapeutic agent. The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][4][5] This method is highly accurate, comparable to the gold standard of agar dilution, and allows for the simultaneous testing of multiple antibiotics against various microorganisms.[2] This document provides a step-by-step guide to performing a broth microdilution assay for this compound.

Quantitative Data Summary

The antibacterial efficacy of this compound is determined by its Minimum Inhibitory Concentration (MIC) against various bacterial strains. While this compound has been described as weakly active against Gram-positive and Gram-negative bacteria, specific MIC values are not widely reported in publicly available literature.[1] Researchers should use the protocol below to generate specific MIC data for their bacterial strains of interest. The following table provides a template for recording and presenting the obtained results.

| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) | Negative Control |

| Staphylococcus aureus | Gram-positive | 29213 | Growth | ||

| Escherichia coli | Gram-negative | 25922 | Growth | ||

| Pseudomonas aeruginosa | Gram-negative | 27853 | Growth | ||

| Enterococcus faecalis | Gram-positive | 29212 | Growth | ||

| Bacillus subtilis | Gram-positive | 6633 | Growth | ||

| Proteus vulgaris | Gram-negative | 8427 | Growth |

Experimental Protocols

This section details the materials and methodology for the broth microdilution assay to determine the MIC of this compound.

Materials

-

This compound (stock solution of known concentration)

-

Bacterial strains (e.g., from ATCC)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

-

Sterile test tubes[4]

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Incubator (35 ± 2°C)[8]

-

0.5 McFarland turbidity standard

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile saline solution (0.85% w/v)

Preparation of Bacterial Inoculum

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies into a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in sterile Mueller-Hinton Broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

Preparation of this compound Dilutions

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).

-

Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth to obtain a range of concentrations for testing.[5][9]

-

The dilutions should be prepared at twice the final desired concentration, as they will be diluted 1:1 with the bacterial inoculum.[8]

Broth Microdilution Assay Procedure

-

Dispense 50 µL of Mueller-Hinton Broth into each well of a 96-well microtiter plate.

-

Add 50 µL of the appropriate this compound dilution to each well in a row, creating a concentration gradient across the plate.

-

The final volume in each well before adding the inoculum should be 100 µL.

-

Reserve wells for a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and no antibiotic), and a sterility control (broth only).[8]

-

Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 150 µL.

-

Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[8][2]

Interpretation of Results

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2][4]

-

The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).[5]

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro antibacterial assay of this compound.

Logical Relationship of Outcomes

Caption: Logical flow for determining bacterial susceptibility to this compound.

References

- 1. New antibiotics, enaminomycins A, B and C. II. Physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. goldbio.com [goldbio.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of Enaminomycin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enaminomycin C is an antibiotic belonging to the epoxy quinone family, isolated from Streptomyces baarnensis.[1][2] Like other members of this class, it exhibits antibacterial properties.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[3][4][5][6] This quantitative measure is essential for assessing the potency of the antibiotic, determining susceptibility of bacterial strains, and informing preclinical and clinical development.[4][7] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[4][8]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][9] The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a 96-well microtiter plate format.[4][8]

Materials and Reagents:

-

This compound

-

Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85%)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a suitable amount of this compound powder.

-

Dissolve the compound in an appropriate solvent (e.g., DMSO, sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should not affect bacterial growth at the final concentration used in the assay.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Reading the MIC:

-

Following incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by observing the first clear well in the dilution series.

-

The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

-

Data Presentation

The results of the MIC assay can be summarized in a table for clear comparison across different bacterial strains.

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |

| Staphylococcus aureus | Positive | 4 |

| Enterococcus faecalis | Positive | 8 |

| Escherichia coli | Negative | 16 |

| Pseudomonas aeruginosa | Negative | >64 |

Visualizations

Experimental Workflow

Caption: Workflow for MIC determination using the broth microdilution method.

Putative Signaling Pathway

While the precise mechanism of action for this compound is not fully elucidated, many antibiotics, including some quinones, are known to interfere with bacterial protein synthesis by targeting the ribosome. The following diagram illustrates a generalized pathway of protein synthesis inhibition.

Caption: Putative mechanism of action: Inhibition of bacterial protein synthesis.

References

- 1. New antibiotics, enaminomycins A, B and C. II. Physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antibiotics, enaminomycins A, B and C. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. idexx.com [idexx.com]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dickwhitereferrals.com [dickwhitereferrals.com]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Application Notes and Protocols for Cell Culture-Based Assays for Enaminomycin C Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to characterizing the cytotoxic effects of Enaminomycin C, a member of the epoxy quinone family of antibiotics.[1][2] While its antibacterial activity is modest, initial studies have indicated potential cytostatic effects against leukemia cell lines, suggesting a potential for anticancer applications.[1] This document outlines a panel of cell culture-based assays to quantify cytotoxicity, assess the mechanism of cell death, and elucidate potential signaling pathways involved.

The protocols provided are foundational methods for determining cell viability, membrane integrity, and apoptosis induction. These assays are critical early steps in the evaluation of a compound's therapeutic potential and toxicological profile.

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)

| This compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 4.5 | |

| 0.1 | 95.2 ± 5.1 | |

| 1 | 82.1 ± 6.3 | |

| 10 | 51.3 ± 4.9 | 9.8 |

| 50 | 25.6 ± 3.8 | |

| 100 | 10.2 ± 2.1 |

Table 2: this compound-Induced Cytotoxicity (LDH Release Assay)

| This compound (µM) | % Cytotoxicity (Mean ± SD) |

| 0 (Vehicle Control) | 5.2 ± 1.8 |

| 1 | 15.7 ± 2.5 |

| 10 | 48.9 ± 5.2 |

| 50 | 75.4 ± 6.1 |

| 100 | 92.3 ± 4.7 |

Table 3: Caspase-3/7 Activation by this compound

| This compound (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |

| 0 (Vehicle Control) | 1.0 |

| 1 | 1.8 |

| 10 | 4.2 |

| 50 | 8.9 |

| 100 | 12.5 |

Experimental Protocols

A crucial aspect of in vitro toxicology is the utilization of multiple assays to obtain a comprehensive understanding of a compound's effects on cells.[3]

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Materials:

-

96-well cell culture plates

-